6-[2-[(2,2-Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Chloramphenicol 3-O-beta-D-Glucuronide: is a metabolite of chloramphenicol, formed through the biological process of glucuronidation. This process involves the bonding of glucuronic acid to the chloramphenicol molecule at the third oxygen (3-O) position . Chloramphenicol itself is a broad-spectrum antibiotic that was first isolated from cultures of Streptomyces venezuelae in 1947 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloramphenicol 3-O-beta-D-Glucuronide typically involves the enzymatic glucuronidation of chloramphenicol. This process can be facilitated using beta-glucuronidase enzymes, which are widely distributed in mammalian tissues, particularly in the liver . The reaction conditions include a pH range of 4 to 6 and a temperature of around 37°C .
Industrial Production Methods: Industrial production of Chloramphenicol 3-O-beta-D-Glucuronide involves the use of immobilized enzyme reactors based on beta-glucuronidase. These reactors facilitate the on-line deconjugation of substrates, making the process efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: Chloramphenicol 3-O-beta-D-Glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase enzymes. This reaction results in the cleavage of the glucuronic acid moiety, yielding free chloramphenicol and glucuronic acid .
Common Reagents and Conditions: The hydrolysis reaction typically requires beta-glucuronidase as the enzyme catalyst, with optimal conditions being a pH of 4 to 6 and a temperature of 37°C .
Major Products: The major products formed from the hydrolysis of Chloramphenicol 3-O-beta-D-Glucuronide are chloramphenicol and glucuronic acid .
Scientific Research Applications
Chloramphenicol 3-O-beta-D-Glucuronide has several scientific research applications:
Mechanism of Action
Chloramphenicol 3-O-beta-D-Glucuronide exerts its effects through the enzymatic hydrolysis by beta-glucuronidase. This enzyme catalyzes the cleavage of the glucuronic acid moiety, releasing free chloramphenicol. Chloramphenicol then inhibits bacterial protein synthesis by binding to the bacterial ribosome and blocking peptidyl transferase activity . This inhibition prevents the formation of peptide bonds, thereby stopping bacterial growth .
Comparison with Similar Compounds
Chloramphenicol: The parent compound, which is a broad-spectrum antibiotic.
Estradiol-17-beta-D-Glucuronide: Another glucuronide metabolite formed through the glucuronidation of estradiol.
Morphine-beta-D-Glucuronide: A glucuronide metabolite of morphine, formed through a similar enzymatic process.
Uniqueness: Chloramphenicol 3-O-beta-D-Glucuronide is unique due to its specific formation from chloramphenicol and its role in the metabolism and pharmacokinetics of this antibiotic. Its formation and subsequent hydrolysis are crucial for understanding the drug’s metabolic pathways and its impact on bacterial inhibition .
Properties
IUPAC Name |
6-[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARPTSDFEIFMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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